1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Organic Synthesis Medicinal Chemistry Agrochemical Intermediates

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene (CAS 796098-78-7; molecular formula C9H10BrClO; molecular weight 249.53 g/mol) is a regiospecifically substituted halogenated aromatic ether. It is a stable, solid building block, with a computed density of 1.456 g/cm³ and a boiling point of 298.4 °C at 760 mmHg, primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
CAS No. 796098-78-7
Cat. No. B3057355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
CAS796098-78-7
Molecular FormulaC9H10BrClO
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCBr)Cl
InChIInChI=1S/C9H10BrClO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3
InChIKeySHPHWNDJPSTHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethoxy)-2-chloro-4-methylbenzene (CAS 796098-78-7): A Regiospecific Halogenated Ether for Preclinical Chemical Biology and Agrochemical Intermediate Development


1-(2-Bromoethoxy)-2-chloro-4-methylbenzene (CAS 796098-78-7; molecular formula C9H10BrClO; molecular weight 249.53 g/mol) is a regiospecifically substituted halogenated aromatic ether . It is a stable, solid building block, with a computed density of 1.456 g/cm³ and a boiling point of 298.4 °C at 760 mmHg, primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . Its structural motif positions it as a key scaffold for exploring structure-activity relationships (SAR) in various biological systems .

Why Regioisomeric or Para-Substituted Analogs Cannot Substitute for 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene in SAR and Synthesis


The specific substitution pattern of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene—with chlorine at the 2-position and methyl at the 4-position relative to the bromoethoxy group—is not trivial; it dictates both its synthetic utility and biological recognition . Regioisomers such as 2-(2-bromoethoxy)-1-chloro-3-methylbenzene exhibit different physicochemical properties, like a 7.4°C lower boiling point, which can impact reaction optimization and purification [1]. Similarly, analogs lacking the methyl group or with a nitro substituent demonstrate markedly different reactivity profiles and biological potencies, making simple substitution in a protocol without empirical validation a high-risk endeavor for project reproducibility .

Quantitative Differentiation of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene vs. Closest Analogs


Superior Synthetic Yield Compared to 4-Nitro Analog Under Comparable Williamson Ether Conditions

In a direct head-to-head comparison of Williamson ether synthesis using similar reaction conditions (DMF, K2CO3, 60°C), 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene was produced with a 76% yield, representing a 12 percentage-point advantage over the 64% yield reported for 1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene [1]. The methyl group in the target compound likely reduces undesired side reactions compared to the electron-withdrawing nitro group, leading to a more efficient and cost-effective synthesis.

Organic Synthesis Medicinal Chemistry Agrochemical Intermediates

Enhanced Lipophilicity (logP 3.78) for Improved Membrane Permeability Over Less Substituted Analogs

The computed logP value for 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is 3.78, significantly higher than the logP of 1.6 reported for 1-(2-Bromoethoxy)-2-chlorobenzene, a less substituted analog lacking the methyl group [1][2]. This >2 log unit increase indicates a markedly enhanced lipophilicity, which is a key determinant of passive membrane permeability and, consequently, cellular uptake in cell-based assays and in vivo models.

Medicinal Chemistry Drug Discovery Chemical Biology

Distinct Ecdysone Receptor (EcR) Agonist Potency in Bm5 Insect Cells (EC50 151 nM)

In a luciferase reporter gene assay performed in Bombyx mori Bm5 cells, 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene exhibited an EC50 of 151 nM as an agonist of the ecdysone receptor (EcR) [1]. This places its potency between that of the natural ligand cyasterone (EC50 = 5,300 nM) and the commercial insecticide tebufenozide (EC50 = 0.89 nM) in the same assay system [2]. This demonstrates a unique and quantifiable activity profile in a key insecticidal target pathway, differentiating it from both natural and commercial benchmarks.

Agrochemical Research Insecticide Discovery Nuclear Receptor Pharmacology

Moderate Aryl Hydrocarbon Receptor (AhR) Agonist Activity (EC50 205 nM) in Human HepG2 Cells

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene activates the human aryl hydrocarbon receptor (AhR) with an EC50 of 205 nM in a HepG2-Lucia AhR reporter gene assay [1]. This potency is significantly lower (7.5-fold) than that of the clinical-stage AhR agonist tapinarof (EC50 = 27 nM) and another potent modulator (EC50 = 28 nM) tested under comparable conditions [2][3]. This intermediate activity profile positions the compound as a valuable tool for exploring AhR-mediated biology where partial or moderate agonism may be preferred over full, potent activation.

Immuno-Oncology Toxicology Nuclear Receptor Pharmacology

Higher Boiling Point (298.4°C) Facilitating Purification vs. 3-Methyl Regioisomer

The computed boiling point for 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is 298.4 °C at 760 mmHg, which is 7.4 °C higher than that of its regioisomer, 2-(2-bromoethoxy)-1-chloro-3-methylbenzene (bp = 291 °C) [1]. This difference, while seemingly small, can be significant during purification by distillation or in optimizing reaction temperature parameters for downstream transformations.

Process Chemistry Analytical Chemistry Organic Synthesis

High-Impact Research Scenarios for Procuring 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene


Scaffold Hopping in Insecticide Discovery: Ecdysone Receptor (EcR) Agonist SAR

Researchers developing novel insect growth regulators can directly procure this compound to use its distinct EcR agonist potency (EC50 151 nM in Bm5 cells) as a quantitative benchmark for SAR campaigns [1]. By comparing new analogs to this value, they can rationally design molecules with improved potency relative to natural ligands (e.g., cyasterone, EC50 5,300 nM) and better selectivity profiles compared to commercial dibenzoylhydrazines [2].

Tuning Aryl Hydrocarbon Receptor (AhR) Signaling for Immuno-Oncology and Toxicology Studies

Given its moderate AhR agonist activity (EC50 205 nM), this compound serves as an ideal starting point for medicinal chemists aiming to develop partial AhR agonists or for toxicologists studying dose-response relationships [3]. Its potency, which is 7.5-fold lower than the clinical candidate tapinarof, allows for the investigation of therapeutic windows where full AhR activation may be undesirable [4][5].

Efficient Late-Stage Functionalization in Multi-Step Synthesis of Bioactive Molecules

The high synthetic yield (76%) of this compound under standard Williamson ether conditions, which is superior to the 4-nitro analog (64% yield), makes it a more attractive and cost-effective building block for late-stage diversification [6]. This is particularly relevant in medicinal chemistry programs where maximizing the yield of advanced intermediates is critical for maintaining project timelines and conserving precious starting materials.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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